Furan vs. Pyridine Carboxamide Core: Divergent Hydrogen-Bond Acceptor Count and TPSA
The target compound employs a furan-2-carboxamide core, providing exactly 4 hydrogen-bond acceptors (HBA) and a topological polar surface area (TPSA) of 64.4 Ų [1]. In contrast, the picolinamide analog N-(3-(pyridin-2-yloxy)benzyl)picolinamide (molecular formula C18H15N3O2, MW ~305.3 g/mol) replaces the furan oxygen with a pyridine nitrogen, increasing the HBA count to 5 and elevating TPSA, which reduces passive membrane permeability according to established drug-likeness models [1]. This single heteroatom substitution shifts the compound further from the TPSA < 60 Ų threshold typically associated with oral bioavailability.
| Evidence Dimension | Hydrogen-bond acceptor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBA = 4; TPSA = 64.4 Ų; MW = 294.30 g/mol |
| Comparator Or Baseline | N-(3-(pyridin-2-yloxy)benzyl)picolinamide: HBA = 5; TPSA > 64.4 Ų (estimated); MW ≈ 305.3 g/mol |
| Quantified Difference | ΔHBA = -1; TPSA lower by ≥ several Ų for the target furan carboxamide |
| Conditions | Computed physicochemical properties from chemical structure (Kuujia.com, PubChem-derived data) |
Why This Matters
For procurement decisions in lead optimization programs, the lower HBA count and TPSA of the furan-2-carboxamide core may confer superior membrane permeability relative to the picolinamide analog, a critical consideration when selecting starting points for cell-based assays.
- [1] Kuujia.com. CAS No. 1797703-36-6 – N-{3-(pyridin-2-yloxy)phenylmethyl}furan-2-carboxamide. Computed properties section. Available at: https://www.kuujia.com/cas-1797703-36-6.html (accessed 2026-04-30). View Source
